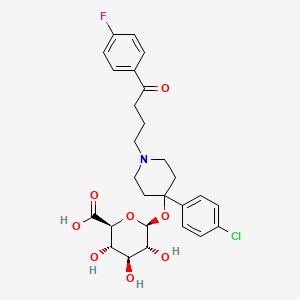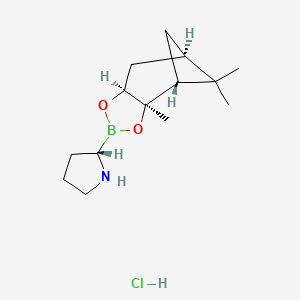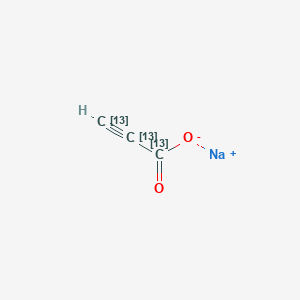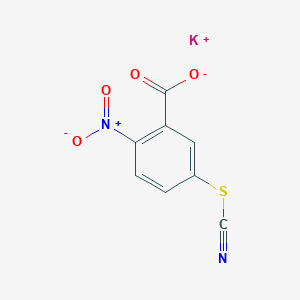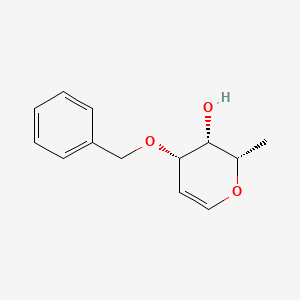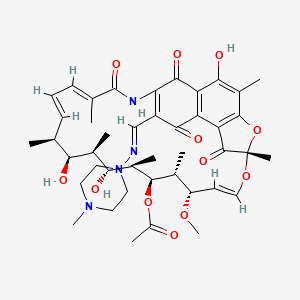
Vanillyl Methyl Ketone-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vanillyl Methyl Ketone-d5, also known as 1-(4-Hydroxy-3-methoxyphenyl)-2-propanone-d5, is a stable isotope labelled compound . It is a volatile aromatic compound that is released from hard woods. It is often found in wine that has been aged in wood barrels, contributing to the wine’s flavor profile. It is also released during combustion, giving flavor to smoked meats.
Synthesis Analysis
The synthesis of this compound involves a wide spectrum of methodologies, including enzymatic, microbial, and immobilized systems . The precursors of vanillin, such as ferulic acid, eugenol, veratraldehyde, vanillic acid, glucovanillin, and C6–C3 phenylpropanoids, add depth and insight to the understanding of vanillin synthesis .Molecular Structure Analysis
The molecular formula of this compound is C10H7D5O3 . Its molecular weight is 185.23 .Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-Inflammatory Activity
Vanillyl methyl ketone has been synthesized from eugenol through Wacker oxidation, showing a yield of 45% with vanillin as a by-product. This compound has demonstrated higher anti-inflammatory activity and selectivity towards COX-2 compared to eugenol, as shown through in silico analysis. The molecular docking studies reveal that vanillyl methyl ketone exhibits low binding energy affinity and forms numerous hydrogen bonds with the active site of the COX-2 enzyme, indicating its potential as an anti-inflammatory agent (Ummah, Mahardika, & Mardliyah, 2020).
Renewable Materials
Vanillyl alcohol, closely related to vanillyl methyl ketone, serves as a precursor in the synthesis of bio-based epoxy resins. These resins have been developed from vanillyl alcohol and other compounds, showing the impact of methoxy and methylene moieties on the polymer properties. The study highlights the potential of vanillyl alcohol-derived materials in creating renewable and sustainable epoxy thermosets, indicating a promising direction for using vanillyl methyl ketone derivatives in renewable material applications (Hernandez et al., 2016).
Biosynthesis Pathways
Exploration into the biosynthesis of vanillyl alcohol from simple carbon sources in Escherichia coli presents a novel pathway extending from 4-hydroxybenzoic acid. This study not only demonstrates the microbial production of vanillyl alcohol but also the potential of engineering biosynthesis pathways for the production of vanillyl methyl ketone and its derivatives. The work showcases the application of enzyme promiscuity in designing artificial pathways for the synthesis of high-value methylated aromatic compounds (Chen et al., 2017).
Catalysis and Chemical Transformations
The catalytic performance of vanillyl acetone, another derivative of vanillyl methyl ketone, in the selective hydrogenation of α,β-unsaturated ketones, esters, and sulfones highlights the potential of non-toxic, non-noble metal-based catalysts in the synthesis of pharmaceutical and fragrance products. This study underlines the importance of support wettability and metallic phase dispersion in determining catalytic performance, opening up avenues for the application of vanillyl methyl ketone derivatives in green chemistry and catalysis (Cavuoto et al., 2020).
Eigenschaften
| 1794811-86-1 | |
Molekularformel |
C₁₀H₇D₅O₃ |
Molekulargewicht |
185.23 |
Synonyme |
1-(4-Hydroxy-3-methoxyphenyl)-2-propanone-d5; (4-Hydroxy-3-methoxyphenyl)acetone-d5; 1-(4-Hydroxy-3-methoxyphenyl)-2-propanone-d5; 2-Propiovanillone-d5; Guaiacylacetone-d5; Methyl Vanillyl Ketone-d5; NSC 16690-d5; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


